molecular formula C19H23NO2S B6708064 3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline

3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline

Cat. No.: B6708064
M. Wt: 329.5 g/mol
InChI Key: OEAWFIWIBPIWLF-UHFFFAOYSA-N
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Description

3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline is an organic compound that features a benzenesulfinyl group attached to a methyl group, which is further connected to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline typically involves the following steps:

    Formation of the benzenesulfinylmethyl group: This can be achieved by reacting benzenesulfinyl chloride with a suitable methylating agent under controlled conditions.

    Attachment to aniline derivative: The benzenesulfinylmethyl group is then reacted with an aniline derivative in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form the corresponding sulfide.

    Substitution: The aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline involves its interaction with specific molecular targets. The benzenesulfinyl group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The oxolane ring may also play a role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(benzenesulfanylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline: Contains a sulfanyl group instead of a sulfinyl group.

Uniqueness

3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfonyl and sulfanyl analogs.

Properties

IUPAC Name

3-(benzenesulfinylmethyl)-N-[2-(oxolan-2-yl)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c21-23(19-9-2-1-3-10-19)15-16-6-4-7-17(14-16)20-12-11-18-8-5-13-22-18/h1-4,6-7,9-10,14,18,20H,5,8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWFIWIBPIWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCNC2=CC=CC(=C2)CS(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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